[(2,3-Dichlorophenyl)methyl](1-methoxypropan-2-YL)amine
Description
(2,3-Dichlorophenyl)methylamine is a secondary amine featuring a 2,3-dichlorobenzyl group and a 1-methoxypropan-2-yl substituent. The 1-methoxypropan-2-yl group adds steric bulk and ether functionality, which may enhance metabolic stability compared to simpler alkylamines.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
LHQGTEXMCLZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) (2,3-Dimethoxyphenyl)methylamine ()
- Structural Difference : The 2,3-dichlorophenyl group in the target compound is replaced with 2,3-dimethoxyphenyl.
- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing chloro substituents, which could alter π-π stacking interactions in receptor binding. Such substitutions are critical in modulating selectivity and potency in CNS-targeting agents .
b) 2,3-Dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline ()
- Structural Difference : The benzyl group is fused with a nitro-substituted benzodioxole ring, introducing additional electronegative and steric effects.
- Impact : The nitro group and benzodioxole system may enhance binding to aromatic receptor pockets but reduce bioavailability due to increased molecular weight and polarity .
Variations in the Amine Substituent
a) (2,3-Dichlorophenyl)methylamine hydrochloride ()
- Structural Difference : The 1-methoxypropan-2-yl group is replaced with a methyl group.
- However, the lack of an ether moiety may decrease metabolic stability compared to the target compound. The hydrochloride salt form (MW = 226.53 g/mol) suggests higher solubility in polar solvents .
b) 1-(2-Chlorophenyl)-N-methylpropan-2-amine ()
- Structural Difference : The dichlorophenyl group is directly attached to the propan-2-amine backbone (rather than via a benzyl linker), and only one chlorine is present.
- Impact : The absence of a benzyl linker and a second chlorine likely reduces aromatic interaction strength with receptors. This compound’s simpler structure may facilitate synthesis but limit pharmacological specificity .
Piperazine-Based Analogs ()
Compounds such as 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine () and aripiprazole lauroxil () incorporate the 2,3-dichlorophenyl group within a piperazine ring system.
- Key Differences : These analogs use piperazine as a pharmacophore, enabling multivalent interactions with dopamine receptors. For example, aripiprazole lauroxil’s extended alkyl chain and ester group enhance CNS penetration and sustained release .
- Pharmacological Relevance : Piperazine derivatives with 2,3-dichlorophenyl groups exhibit high D3 receptor selectivity (e.g., Ki = 1.12 nM for (R)-9 in ). The target compound’s lack of a piperazine ring may limit receptor affinity but reduce off-target effects .
Pharmacological and Functional Implications
- However, the 1-methoxypropan-2-yl group’s steric effects might reduce efficacy compared to piperazine derivatives .
- Metabolic Stability : The ether linkage in the 1-methoxypropan-2-yl group may resist oxidative metabolism better than alkyl chains, improving half-life .
Biological Activity
(2,3-Dichlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for (2,3-Dichlorophenyl)methylamine is C11H14Cl2N O. Its structure includes a dichlorophenyl group attached to a methoxypropan-2-yl amine moiety. The presence of chlorine atoms enhances the compound's lipophilicity and biological activity.
Biological Activity Overview
Research indicates that (2,3-Dichlorophenyl)methylamine exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition .
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with dichlorophenyl groups have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of related compounds has been evaluated against multiple cancer cell lines. For example, a derivative of dichlorophenyl amine was tested against human breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cell lines .
Enzyme Inhibition
The compound may act as an enzyme inhibitor by interacting with specific targets within cellular pathways. For instance, studies have demonstrated that similar compounds can inhibit key kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation . The inhibition potency was comparable to established inhibitors like Sorafenib.
The mechanism by which (2,3-Dichlorophenyl)methylamine exerts its biological effects likely involves:
- Binding to Enzymes : The compound may bind to active sites on enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound can disrupt signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Anticancer Studies : A study evaluating a related dichlorophenyl compound found that it exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Efficacy : Research on derivatives demonstrated significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL for certain strains .
- In Silico Studies : Molecular docking studies have suggested strong interactions between these compounds and their target proteins, providing insights into their potential effectiveness as therapeutic agents .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
